2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine
Overview
Description
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . These compounds are known to interact with various cancer cell lines, including human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Mode of Action
It is suggested that similar compounds may influence the coordination behavior of ligands, leading to the formation of complexes with bridging ligands and chelates . This interaction could potentially alter the function of the target cells or molecules, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been associated with anticancer activity, suggesting that they may influence pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine may also have potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . The interaction with acetylcholinesterase is crucial as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been observed to bind with other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize its structure within the active sites of these enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring is known to form stable complexes with metal ions, which can inhibit or activate enzymes depending on the context . For example, its binding to acetylcholinesterase involves coordination with the enzyme’s active site residues, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that this compound can maintain its activity over extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may diminish over time due to gradual degradation and metabolic processing .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the compound’s overall activity and toxicity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The distribution pattern of this compound is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, affecting its activity and function . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10/h10-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKHEXXHYDJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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